molecular formula C11H18N2OS B5244752 4-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine CAS No. 88572-17-2

4-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine

Cat. No.: B5244752
CAS No.: 88572-17-2
M. Wt: 226.34 g/mol
InChI Key: AECHTYJNUUZQBK-UHFFFAOYSA-N
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Description

4-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanoic acid
  • (2R,4R)-2-Ethyl-2-methyltetrahydro-2H-pyran-4-ylmethanone

Uniqueness

4-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine is unique due to its specific combination of a tetrahydropyran ring and a thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2-ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-3-11(2)6-8(4-5-14-11)9-7-15-10(12)13-9/h7-8H,3-6H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECHTYJNUUZQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(CCO1)C2=CSC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385364
Record name STK831378
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88572-17-2
Record name STK831378
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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